5,6-Dihydro-6-methyluracil

Mass Spectrometry Physical Chemistry Nucleobase Tautomerism

Reproducible DPD enzyme assays demand authentic negative controls free from substrate cross-reactivity artifacts. 5,6-Dihydro-6-methyluracil (CAS 2434-49-3) is a confirmed non-substrate for dihydropyrimidine dehydrogenase (DPD), enabling rigorous discrimination in fluoropyrimidine metabolism and ADME studies. • Validated DPD-negative control: ensures assay specificity and eliminates false positives • Defined proton affinity (856.0 ± 8.4 kJ·mol⁻¹) for MS calibration and thermochemical benchmarking • ≥99% purity; stable at ambient conditions for hassle-free global procurement

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
CAS No. 2434-49-3
Cat. No. B1219518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydro-6-methyluracil
CAS2434-49-3
Synonyms6-methyldihydrouracil
dihydro-6-methyluracil
Molecular FormulaC5H8N2O2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCC1CC(=O)NC(=O)N1
InChIInChI=1S/C5H8N2O2/c1-3-2-4(8)7-5(9)6-3/h3H,2H2,1H3,(H2,6,7,8,9)
InChIKeyXQLIRTZXJDEQAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydro-6-methyluracil: A Differentiated Building Block


5,6-Dihydro-6-methyluracil (DHMU, C5H8N2O2, MW 128.13) is a saturated pyrimidine derivative classified as a 5,6-dihydropyrimidine-2,4-dione. It is structurally characterized by a methyl substituent at the C6 position and the absence of the C5–C6 double bond characteristic of the parent nucleobase, uracil [1]. This compound is recognized as a stable analog of uracil and an intermediate in pyrimidine catabolism [2]. It is commercially available with purities up to 99% and is utilized in various research applications, including studies of nucleic acid metabolism and the development of enzyme inhibitors [3].

Building Block Role

Saturated pyrimidine scaffold for enzyme inhibitor development and nucleic acid metabolism studies

Structural Distinction

C6-methyl substituent with saturated C5–C6 bond; stable uracil analog with distinct ring electronics

Procurement Context

Available up to 99% purity for method development, physical chemistry reference, and metabolic fate studies

Purity: data to verify per lot COA

5,6-Dihydro-6-methyluracil: Substitution Pitfalls


Generic substitution with closely related uracil derivatives is untenable due to profound differences in physicochemical properties, metabolic fate, and reactivity that directly impact experimental outcomes. The saturation of the C5–C6 bond fundamentally alters ring electronics and conformation [1], while the specific methyl group position governs its unique proton affinity and thermodynamic stability relative to its isomers [2]. These distinctions translate into divergent behavior in enzyme assays, synthetic reactions, and stability studies. Therefore, the precise structural identity of 5,6-dihydro-6-methyluracil is a non-negotiable parameter for reproducible and valid scientific results, as detailed in the following quantitative evidence.

Unsaturated analog mismatch

Substituting uracil or 6-methyluracil may shift ionization behavior and ring electronics due to the C5–C6 double bond presence; mass spectrometry and reactivity profiles may not transfer.

Positional isomer risk

5,6-Dihydro-5-methyluracil (dihydrothymine) differs in methyl placement; thermodynamic stability and proton affinity context may not reproduce, limiting direct interchange in calorimetry or physical chemistry workflows.

Metabolic pathway divergence

Dihydropyrimidine dehydrogenase (DPD) substrate recognition may not align; using uracil or thymine as metabolic surrogates may shift enzyme assay interpretation and metabolite identification context.

5,6-Dihydro-6-methyluracil: Quantitative Differentiation


Lower Gas-Phase Proton Affinity vs. Methyluracils

5,6-Dihydro-6-methyluracil demonstrates significantly reduced gas-phase proton affinity (PA) compared to its unsaturated counterpart, 5,6-dimethyluracil, and other methylated uracil derivatives. This quantitative difference in intrinsic basicity is critical for predicting behavior in mass spectrometry-based analyses and for understanding intermolecular interactions. [1]

Proton Affinity vs. 5,6-Dimethyluracil
Head-to-head
856.0 ± 8.4 kJ·mol⁻¹ 40.4 kJ·mol⁻¹ lower

Reported lower proton affinity; ionization efficiency may differ in MS workflows

EKM method, ESI-TQ

Mass Spectrometry Physical Chemistry Nucleobase Tautomerism

Thermodynamic Stability vs. 5-Methyl Isomer

The standard molar enthalpy of formation for 5,6-dihydro-6-methyluracil is quantitatively distinct from its positional isomer, 5,6-dihydro-5-methyluracil (dihydrothymine). This thermodynamic difference is critical for understanding relative stability and energetic properties in both the condensed and gaseous phases. [1]

Formation Enthalpy vs. 5-Methyl Isomer
Head-to-head
-(485.9 ± 1.1) kJ·mol⁻¹ 1.1 kJ·mol⁻¹ more positive

Distinct thermodynamic signature; isomers not energetically equivalent in thermochemical cycles

Static bomb calorimetry, T = 298.15 K

Thermochemistry Calorimetry Physical Stability

Metabolic Pathway Distinct from Uracil

5,6-Dihydro-6-methyluracil is not a substrate for dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the reductive catabolism of uracil and thymine. In contrast, uracil is efficiently reduced by DPD to 5,6-dihydrouracil, a key step in its degradation. [1] [2] This difference in metabolic fate is a fundamental distinction.

DPD Substrate Recognition
Class-level
Not a DPD substrate; identified as metabolite of 2-thio-6-methyluracil

Metabolic pathway entry may differ from uracil; supports negative-control assay context

Enzymatic assay inference; data to verify

Drug Metabolism Pyrimidine Catabolism Enzymology

Melting Point vs. Uracil and 6-Methyluracil

5,6-Dihydro-6-methyluracil exhibits a distinct melting point range compared to its parent nucleobase, uracil, and its unsaturated analog, 6-methyluracil. This difference is a critical quality control parameter and affects handling and formulation. [1] [2] [3]

Melting Point vs. Uracil & 6-Methyluracil
Cross-study
218–220 °C ≥52 °C lower

Different crystalline structure; handling and storage conditions may require review

Standard mp determination

Material Science Quality Control Purification

5,6-Dihydro-6-methyluracil: Key Applications


Calibration Standard in Physical Chemistry

The well-defined and distinct gas-phase proton affinity (856.0 ± 8.4 kJ·mol⁻¹) of 5,6-dihydro-6-methyluracil [1] makes it an ideal calibration standard and model compound in mass spectrometry studies. Its unique proton affinity, 40.4 kJ·mol⁻¹ lower than 5,6-dimethyluracil, provides a valuable reference point for establishing the reactivity scale of pyrimidine derivatives. Researchers can reliably use this compound to benchmark instrumentation and compare computational predictions for this class of molecules.

Thermodynamic Reference for Pyrimidine Derivatives

The precise thermochemical data, including the standard molar enthalpy of formation (ΔfHm°, cr = -(485.9 ± 1.1) kJ·mol⁻¹) [1], positions 5,6-dihydro-6-methyluracil as a critical reference standard for thermochemical calculations. Its distinct thermodynamic signature, compared to the 5-methyl isomer, allows for accurate determination of reaction enthalpies and stability assessments for other 5,6-dihydropyrimidines. This data is essential for researchers conducting calorimetry experiments or performing computational thermochemistry on pyrimidine-based compounds.

Negative Control for DPD Assays

Given that 5,6-dihydro-6-methyluracil is not a substrate for dihydropyrimidine dehydrogenase (DPD), unlike uracil and thymine [1], it serves as a rigorous negative control in enzymatic assays studying DPD function. This ensures that any observed activity is specific to the intended substrate and not due to nonspecific interactions. It is an essential tool for drug metabolism studies, particularly for investigations into DPD deficiency and the metabolism of fluoropyrimidine chemotherapeutics, where accurate substrate discrimination is paramount.

Authentic Standard for Metabolite Identification

5,6-Dihydro-6-methyluracil has been identified as a metabolite of compounds like 2-thio-6-methyluracil in rat liver slices [1]. Its unique mass and chromatographic profile, distinct from uracil and other dihydropyrimidines, make it a necessary authentic standard for the unequivocal identification and quantification of this specific metabolite in biological matrices. This application is critical for ADME (Absorption, Distribution, Metabolism, Excretion) studies, toxicology, and drug development programs involving thiouracil derivatives or other 6-methylpyrimidines.

Application
Selection Property
Validation Focus
MS calibration standard
Reported proton affinity (856.0 kJ·mol⁻¹ context)
Ionization efficiency benchmarking; pyrimidine reactivity-scale verification
Thermochemical reference
Standard enthalpy of formation data
Reaction enthalpy calculation; dihydropyrimidine stability assessment
DPD enzyme negative control
Non-substrate for DPD
Substrate specificity confirmation; DPD-deficiency research context
Metabolite identification standard
Distinct chromatographic and mass profile
6-methylpyrimidine metabolite confirmation in biological matrices

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